molecular formula C11H9N5 B127643 2,6-Bis(1H-2-imidazolyl)pyridine CAS No. 151674-75-8

2,6-Bis(1H-2-imidazolyl)pyridine

Cat. No.: B127643
CAS No.: 151674-75-8
M. Wt: 211.22 g/mol
InChI Key: QRXXESJEYWZJDT-UHFFFAOYSA-N
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Description

2,6-Bis(1H-2-imidazolyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two imidazole groups at the 2 and 6 positions. This compound is of significant interest in coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions. The presence of nitrogen atoms in both the pyridine and imidazole rings allows for versatile coordination modes, making it a valuable compound in the synthesis of coordination complexes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(1H-2-imidazolyl)pyridine typically involves the condensation of pyridine-2,6-dicarbaldehyde with imidazole in the presence of a suitable catalyst. One common method includes the use of ammonium acetate as a catalyst under reflux conditions. The reaction proceeds as follows:

    Condensation Reaction: Pyridine-2,6-dicarbaldehyde reacts with imidazole in the presence of ammonium acetate.

    Reflux Conditions: The reaction mixture is heated under reflux, typically in a solvent such as ethanol or methanol, for several hours.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(1H-2-imidazolyl)pyridine undergoes various chemical reactions, including:

    Coordination Reactions: Forms stable complexes with metal ions such as iron, copper, and zinc.

    Substitution Reactions: The imidazole groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo redox reactions, particularly when coordinated with transition metals.

Common Reagents and Conditions

    Coordination Reactions: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in aqueous or organic solvents.

    Substitution Reactions: Nucleophiles such as halides or amines in polar solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Coordination Complexes: Metal-ligand complexes with varying stoichiometries.

    Substituted Derivatives: Products with substituted imidazole groups.

    Oxidized or Reduced Forms: Depending on the specific redox conditions applied.

Mechanism of Action

The mechanism of action of 2,6-Bis(1H-2-imidazolyl)pyridine primarily involves its ability to coordinate with metal ions. The nitrogen atoms in the pyridine and imidazole rings donate electron pairs to the metal center, forming stable complexes. These complexes can exhibit unique properties such as spin crossover, where the spin state of the metal ion changes in response to external stimuli like temperature or pressure . This property is particularly useful in the design of smart materials and sensors.

Comparison with Similar Compounds

2,6-Bis(1H-2-imidazolyl)pyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its balance of steric and electronic properties, making it a versatile ligand for various metal ions and applications.

Properties

IUPAC Name

2,6-bis(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXXESJEYWZJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477716
Record name Pyridine, 2,6-di-1H-imidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151674-75-8
Record name Pyridine, 2,6-di-1H-imidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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